molecular formula C23H17ClO6 B2400257 Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 374759-81-6

Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B2400257
CAS No.: 374759-81-6
M. Wt: 424.83
InChI Key: LWPWGTUCFBUWSN-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-furan hybrid family, characterized by a chromen-2-one (coumarin) core substituted with a chloro group at position 6, a phenyl ring at position 4, and an oxymethyl bridge connecting the chromen moiety to a 5-methylfuran-2-carboxylate ester. The compound’s lipophilicity and stereoelectronic properties are influenced by the chloro, phenyl, and methyl substituents, which may modulate its interactions with biological targets .

Properties

IUPAC Name

methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO6/c1-13-15(8-21(29-13)23(26)27-2)12-28-20-11-19-17(9-18(20)24)16(10-22(25)30-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPWGTUCFBUWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of appropriate phenols with chloroacetic acid derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its chromen-2-one core is valuable in the development of new chemical entities.

Biology: Biologically, Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique structural features.

Mechanism of Action

The mechanism by which Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in the chromen core, substituent groups, and linker regions (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Chromen Core) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate 6-Cl, 4-Ph, 7-OCH2- C29H21ClO6* 500.9* ~6.5† 6 N/A
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate 6-C6H13, 4-Ph, 7-OCH2- C28H28O6 460.5 6.8 6
(6-Chloro-4-ethyl-2-oxochromen-7-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate 6-Cl, 4-C2H5, 7-OCH2- C28H33ClN2O6 541.0 5.2‡ 7
(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl) cyclohexane-1-carboxylate 3-Bn, 4,7-CH3, 5-OCH2- C26H24O4 400.5 4.1‡ 4

*Calculated based on structural analysis; †Estimated from substituent contributions; ‡Approximated from similar analogs.

Substituent Effects on Properties

  • Chloro vs. Hexyl (Position 6): The target compound’s 6-Cl substituent reduces lipophilicity (XLogP3 ~6.5) compared to the hexyl analog (XLogP3 6.8), as hexyl is a highly lipophilic alkyl chain.
  • Phenyl vs. Ethyl (Position 4): The phenyl group in the target compound enables π-π stacking interactions, unlike the ethyl group in the cyclohexane-linked analog, which may prioritize hydrophobic interactions .
  • Oxymethyl Bridge: The -OCH2- linker in all analogs ensures conformational flexibility, but steric hindrance varies with adjacent substituents (e.g., methyl on furan in the target compound vs. cyclohexane in others) .

Research Findings and Gaps

Unanswered Questions

  • Biological Targets: No direct data on enzyme inhibition (e.g., COX-2, 5-LOX) or receptor binding are available, unlike seaweed-derived compounds in .
  • Toxicity and Selectivity: Substituent effects on off-target interactions remain uncharacterized.

Biological Activity

Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C30H22ClNO6
Molecular Weight 560.0 g/mol
IUPAC Name (6-chloro-2-oxo-4-phenylchromen-7-yl) 4-methylfuran-2-carboxylate
InChI Key RCCVGXXPTWBNRF-GDLZYMKVSA-N

The structure features a chromenone core with a furan moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research suggests that it may modulate pathways involved in cell signaling and apoptosis, contributing to its potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : It can bind to various receptors, influencing physiological processes such as inflammation and cell proliferation.
  • Antioxidant Activity : The presence of phenolic structures in the compound suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Antimicrobial Activity

Flavonoids are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The lipophilicity and hydrophilicity balance in these compounds plays a crucial role in their effectiveness against microbial strains . Further research is needed to evaluate the specific antimicrobial effects of this compound.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study involving structurally related flavonoids demonstrated significant cytotoxic effects on human esophageal squamous cell carcinoma (KYSE-510) cells, indicating that similar compounds might exhibit comparable activities .
  • Antioxidant Studies : Research has shown that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative damage in cells .
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that flavonoids can modulate gene expression related to cell cycle regulation and apoptosis, suggesting that this compound may also influence these pathways .

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